molecular formula C6H9NO2 B2617402 (5-ethyl-1,3-oxazol-2-yl)methanol CAS No. 1784290-61-4

(5-ethyl-1,3-oxazol-2-yl)methanol

Cat. No.: B2617402
CAS No.: 1784290-61-4
M. Wt: 127.143
InChI Key: ITHYTRRURGUBCW-UHFFFAOYSA-N
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Description

(5-ethyl-1,3-oxazol-2-yl)methanol is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of β-hydroxy amides to oxazolines, which can then be further modified to obtain the desired compound . Common reagents used in this process include DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which enable mild and efficient cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1,3-oxazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5-ethyl-1,3-oxazol-2-yl)methanol and its derivatives involves interactions with various molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The specific molecular targets and pathways depend on the structure of the derivative and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

(5-ethyl-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-ethyl-1,3-oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHYTRRURGUBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784290-61-4
Record name (5-ethyl-1,3-oxazol-2-yl)methanol
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